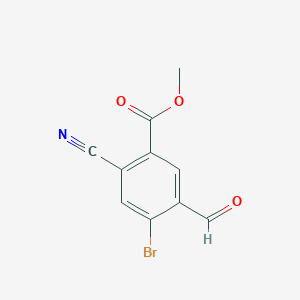
Methyl 4-bromo-2-cyano-5-formylbenzoate
Descripción general
Descripción
Methyl 4-bromo-2-cyano-5-formylbenzoate is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-bromo-2-cyano-5-formylbenzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₆BrN₁O₂
- Molecular Weight : 232.06 g/mol
The compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate moiety, which contributes to its unique reactivity and potential biological applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Multicomponent Reactions (MCRs) : Efficiently assemble complex molecules in a single step.
- Catalytic Methods : Enhance reaction rates and selectivity using catalysts.
Recent advancements focus on optimizing yields and minimizing environmental impact during synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with structural similarities have been shown to be effective against various bacterial strains, including resistant pathogens. For example, derivatives tested against Staphylococcus aureus displayed promising results with low IC₅₀ values, indicating strong antimicrobial potential .
Anticancer Properties
Studies have demonstrated that certain derivatives of this compound possess anticancer activity. For instance, in vitro assays conducted on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) revealed notable cytotoxic effects. Modifications to the compound's structure, such as the introduction of electron-withdrawing groups, have been shown to enhance potency against these cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have also been documented. Some derivatives exhibit greater efficacy than established anti-inflammatory agents like curcumin. Structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly enhance these effects.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains. The results indicated IC₅₀ values in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that specific modifications could lead to enhanced cytotoxicity. For example, introducing electron-withdrawing groups increased potency against MCF-7 cells .
Research Findings Summary Table
Propiedades
IUPAC Name |
methyl 4-bromo-2-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-7(5-13)9(11)3-6(8)4-12/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFBQQQVSAKSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















